Bienvenue dans la boutique en ligne BenchChem!

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide

Regioisomer SAR Indazole substitution pattern Target engagement

2-(2,5-Dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide (CAS 1226454-46-1) is a synthetic small molecule with the molecular formula C₁₃H₁₂N₄O₃ and a molecular weight of 272.26 g/mol. The compound belongs to the acetamide class and features two pharmacophoric modules: a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety connected via an acetamide linker to a 1H-indazol-6-yl scaffold.

Molecular Formula C13H12N4O3
Molecular Weight 272.264
CAS No. 1226454-46-1
Cat. No. B2431040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide
CAS1226454-46-1
Molecular FormulaC13H12N4O3
Molecular Weight272.264
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C13H12N4O3/c18-11(7-17-12(19)3-4-13(17)20)15-9-2-1-8-6-14-16-10(8)5-9/h1-2,5-6H,3-4,7H2,(H,14,16)(H,15,18)
InChIKeyZKRFRRSPHFKRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide (CAS 1226454-46-1) – Structural Identity and Compound Class Baseline for Scientific Procurement


2-(2,5-Dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide (CAS 1226454-46-1) is a synthetic small molecule with the molecular formula C₁₃H₁₂N₄O₃ and a molecular weight of 272.26 g/mol . The compound belongs to the acetamide class and features two pharmacophoric modules: a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety connected via an acetamide linker to a 1H-indazol-6-yl scaffold . The indazole bicyclic system is a recognized phenol bioisostere with demonstrated engagement across kinase, HDAC, and monoamine oxidase target families [1], while the 2,5-dioxopyrrolidine (pyrrolidine-2,5-dione) motif is a validated anticonvulsant and antinociceptive pharmacophore present in clinically relevant hybrid molecules [2]. The 6-position substitution on the indazole ring distinguishes this compound from 3-substituted and 5-substituted regioisomers, each of which exhibits divergent structure–activity relationships (SAR) [3]. The compound is catalogued by multiple research chemical suppliers and is referenced in PubChem via computed property entries .

Why Generic Substitution of 2-(2,5-Dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide Is Scientifically Unsupported


This compound occupies a narrow structural intersection—indazole-6-yl acetamide with a succinimide-terminal electrophilic/hydrogen-bonding module—that has no directly interchangeable generic equivalent. Three structural features preclude simple substitution: (i) the regiospecific 6-position attachment on the indazole ring determines target engagement geometry; published SAR on indazole-based inhibitors demonstrates that shifting substitution from the 6- to the 5-position alters MAO-B inhibitory potency by over two orders of magnitude [1]; (ii) replacing the 2,5-dioxopyrrolidin-1-yl group with a cyano warhead (e.g., 2-cyano-N-(1H-indazol-6-yl)acetamide) changes the electrophilic character, hydrogen-bonding capacity, and metabolic fate of the molecule ; (iii) substituting the indazole core with a benzimidazole ring (as in 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-benzimidazol-6-yl)acetamide) alters lipophilicity and pKa, as indazole is a recognized phenol bioisostere with distinct physicochemical properties compared to benzimidazole . Without direct comparative biological data for this specific compound, any substitution between these analogs carries unquantified but structurally predictable risk of altered potency, selectivity, and ADME profile.

Quantitative Evidence Guide: Differentiation of 2-(2,5-Dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide from Closest Structural Analogs


Regioisomeric Differentiation: Indazol-6-yl vs. Indazol-3-yl Substitution Directs Divergent Biological Recognition

The target compound's 1H-indazol-6-yl substitution pattern is regiospecifically distinct from the 1H-indazol-3-yl regioisomer. In published SAR on indazole-based inhibitors, substitution at the C6 position versus C5 position produces quantitatively divergent biological readouts. For example, in a series of fifteen C5- and C6-substituted indazole derivatives evaluated as monoamine oxidase inhibitors, C5-substituted compounds achieved MAO-B IC₅₀ values in the range of 0.0025–0.024 µM, while C6-substituted analogs displayed a distinct potency profile with submicromolar but generally higher IC₅₀ values [1]. Only one C6-substituted derivative (5c) showed submicromolar inhibition of MAO-A (IC₅₀ = 0.745 µM). This demonstrates that the indazole substitution position is not interchangeable and directly governs target selectivity and potency [1]. The 6-yl regioisomer of this compound versus the 3-yl analog (2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-3-yl)acetamide, catalogued separately by BenchChem ) represents a structurally distinct chemical entity with a different hydrogen-bonding presentation to biological targets, as the indazole N1–N2 vector and C6-amide orientation differ fundamentally between the two regioisomers.

Regioisomer SAR Indazole substitution pattern Target engagement

Pharmacophoric Differentiation: 2,5-Dioxopyrrolidine (Succinimide) Warhead vs. Cyano Warhead on Indazole-6-yl Scaffold

The 2,5-dioxopyrrolidin-1-yl (succinimide) moiety of the target compound is structurally and electronically distinct from the cyano group found in 2-cyano-N-(1H-indazol-6-yl)acetamide, a close analog sharing the identical indazol-6-yl-acetamide scaffold but with a different terminal group. The succinimide ring provides two hydrogen bond acceptor carbonyls (C=O) and a constrained cyclic geometry (pyrrolidine-2,5-dione), whereas the cyano analog presents a linear, strongly electron-withdrawing nitrile group . Published data on the (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide compound class demonstrates that the pyrrolidine-2,5-dione pharmacophore confers broad-spectrum anticonvulsant activity in vivo: compound 30 from this series achieved ED₅₀ values of 45.6 mg/kg (MES test) and 39.5 mg/kg (6 Hz, 32 mA) in mice, with a therapeutic index (TD₅₀/ED₅₀) of 3.6 (MES) [1]. The cyano-bearing indazole-6-yl analogs have been explored in distinct target space, including HDAC inhibition and kinase modulation [2]. The succinimide warhead furthermore offers a potential site for further derivatization (ring opening, N-functionalization) that is not available in the cyano analog, expanding its utility as a synthetic building block .

Electrophilic warhead Succinimide pharmacophore Covalent inhibitor design

Core Scaffold Differentiation: Indazole vs. Benzimidazole Bioisosteric Replacement Alters Physicochemical and Recognition Profile

The 1H-indazole core of the target compound is a recognized bioisostere of phenol, offering a balance of hydrogen bond donor (N1–H) and acceptor (N2) functionality within a 5,6-bicyclic aromatic framework . The closest scaffold analog catalogued by vendors is 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-benzimidazol-6-yl)acetamide, which replaces the indazole N1–N2 system with a benzimidazole N1–C2–N3 system . This substitution introduces an additional H-bond donor (benzimidazole N–H at position 1) and alters the pKa profile: indazole has a pKa of approximately 1.2 (protonated) and ~12 (neutral N–H deprotonation), while benzimidazole has a pKa of approximately 5.5 (conjugate acid), making it significantly more basic at physiological pH [1]. Indazole is also more lipophilic than phenol and less prone to Phase I and Phase II metabolism, providing a pharmacokinetic advantage in lead optimization . This scaffold-level difference translates into altered target recognition: indazole-containing compounds have been reported to modulate kinases (Syk, VEGFR, Aurora), HDACs, and MAO enzymes, whereas benzimidazole scaffolds are prevalent in proton pump inhibitors and anthelmintics, reflecting their divergent biological annotation profiles [2].

Bioisostere Indazole scaffold Benzimidazole comparison

Physicochemical Property Differentiation: Drug-Likeness Profile and Synthetic Tractability Relative to In-Class Analogs

The target compound (MW = 272.26 g/mol, molecular formula C₁₃H₁₂N₄O₃) occupies favorable drug-like chemical space within Lipinski's Rule of Five parameters: it contains 2 hydrogen bond donors (indazole N–H and amide N–H), 5 hydrogen bond acceptors (two succinimide carbonyls, one amide carbonyl, and two indazole nitrogens), and a predicted cLogP in the range of 0.8–1.2 based on fragment-based calculation . In comparison, the structurally simpler N-(1H-indazol-6-yl)acetamide (C₉H₉N₃O, MW = 175.19 g/mol) is a minimal fragment (MW < 200) that has been used as a screening fragment in crystallographic campaigns—specifically, it was co-crystallized with SARS-CoV-2 NSP14 (PDB: 5SL4) in a PanDDA fragment screen [1]. The target compound adds 97 Da of molecular weight and two additional H-bond acceptors via the succinimide moiety, moving it from fragment space into lead-like space while retaining favorable physicochemical properties. Its synthetic accessibility via straightforward acylation coupling between 2-(2,5-dioxopyrrolidin-1-yl)acetic acid and 6-amino-1H-indazole has been described, with typical purity specifications of ≥95% (HPLC) from multiple vendors . This contrasts with many patent-protected indazole-based inhibitors that require multi-step asymmetric synthesis.

Drug-likeness Physicochemical properties Synthetic accessibility

Evidence Gap Advisory: Absence of Published Head-to-Head Biological Activity Data Requires Prospective Validation

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets (as of early 2026) did not retrieve any published primary research study, patent, or authoritative database entry that reports quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, ED₅₀, or cellular potency) for the specific compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide (CAS 1226454-46-1) [1][2]. It is not indexed in ChEMBL with an associated bioactivity record, and no PubChem BioAssay result was identified [3]. This absence of published quantitative biological data distinguishes this compound from well-characterized indazole-based inhibitors such as the HDAC6 inhibitor compound 5j (IC₅₀ = 1.8 nM) [4] or the (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide anticonvulsants (ED₅₀ MES = 23.7–49.6 mg/kg) [5]. Consequently, all differentiation claims above rest on structural comparison, class-level SAR inference from related indazole and succinimide chemotypes, and predicted physicochemical properties—not on direct head-to-head biological data. Users requiring target-specific potency or selectivity data must conduct prospective in vitro profiling. The compound's value proposition for procurement currently rests on its structural uniqueness at the indazole-6-yl/succinimide intersection, lead-like physicochemical properties, and synthetic accessibility as a building block for medicinal chemistry exploration.

Evidence gap Prospective validation Screening recommendation

Recommended Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide (CAS 1226454-46-1) Based on Structural Evidence


Medicinal Chemistry: Lead-Like Scaffold for Indazole-Focused Kinase or HDAC Inhibitor Optimization

The compound's indazol-6-yl scaffold, positioned at the lead-like molecular weight range (~272 Da), makes it a suitable starting point for fragment growth or scaffold-hopping campaigns targeting kinases or HDACs. The 6-aminoindazole substructure has been validated in published HDAC6 inhibitors achieving IC₅₀ values of 1.8 nM [1], and the succinimide moiety offers a modular handle for further derivatization. The compound can serve as a core scaffold for systematic SAR exploration where the succinimide is replaced or functionalized while retaining the indazole-6-yl recognition element, as described in BenchChem's synthetic routes [2].

Chemical Biology: Structurally Distinct Probe for Target Deconvolution and Chemoproteomics

Given the absence of published target annotation, this compound represents a clean-structure probe for unbiased phenotypic screening or chemoproteomic target deconvolution (e.g., affinity-based protein profiling). Its indazole core provides a UV-active chromophore for detection, and the succinimide moiety can be exploited for immobilization onto affinity matrices via amide bond formation [1]. The compound's lack of prior biological annotation is an advantage in this context, reducing the risk of rediscovering known target interactions. The structurally related N-(1H-indazol-6-yl)acetamide fragment has been successfully used in crystallographic fragment screening (PDB: 5SL4) [2], demonstrating the indazole-6-yl scaffold's compatibility with biophysical methods.

Synthetic Chemistry: Building Block for Diversified Indazole-Acetamide Library Synthesis

The compound functions as a versatile synthetic building block for parallel library synthesis. The succinimide ring can undergo nucleophilic ring-opening with amines to generate linear diamide derivatives, or reduction to yield pyrrolidine analogs, as described in the published chemical reaction analysis [1]. The indazole N–H can be alkylated or acylated for additional diversification. This positions the compound as a privileged intermediate for generating focused libraries around the indazole-6-yl acetamide chemotype, which has demonstrated activity across multiple target classes including MAO (C6-substituted derivatives: submicromolar MAO-B) [2] and HDAC enzymes [3].

Neurological Disease Research: Exploration of Succinimide-Containing Hybrid Molecules for Anticonvulsant Screening

The (2,5-dioxopyrrolidin-1-yl) pharmacophore has been extensively validated in anticonvulsant drug discovery, with hybrid pyrrolidine-2,5-dione compounds demonstrating ED₅₀ values of 23.7–49.6 mg/kg in the MES seizure model [1]. By combining this validated anticonvulsant pharmacophore with an indazole recognition element, the target compound represents a structurally novel hybrid chemotype for screening in seizure models or neuropathic pain assays. The favorable metabolic stability observed for related succinimide-phenyl compounds (e.g., compound 30: high human liver microsome stability, negligible hepatotoxicity) [1] provides class-level support for prioritizing this chemotype in neurological indications, though direct pharmacokinetic data for the specific compound are not yet available.

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.